Dpp-IV-IN-2

Descripción general

Descripción

“Dpp-IV-IN-2” is an inhibitor of both dipeptidyl peptidase IV (DPIV) and DP8/9 . It has IC50s of 0.1 and 0.95 μM, respectively .

Synthesis Analysis

While specific synthesis details for “Dpp-IV-IN-2” were not found, studies have reported the preparation and identification of novel DPP-IV inhibitory peptides through two-stage chromatographic purification, peptidomic analysis, screening, and validation .

Molecular Structure Analysis

The molecular structure analysis of “Dpp-IV-IN-2” was not directly found. However, studies have used molecular docking and simulation to analyze the interaction of DPP-IV inhibitors from a molecular perspective .

Chemical Reactions Analysis

The chemical reactions involving “Dpp-IV-IN-2” are not explicitly mentioned in the search results. However, studies have evaluated the in vitro inhibitory properties of DPP-IV inhibitors .

Aplicaciones Científicas De Investigación

Diabetes Treatment

DPP-IV-IN-2 is closely related to the treatment of type 2 diabetes . Inhibition of dipeptidyl peptidase IV (DPP-IV) is an established approach for the treatment of this disease . For instance, Sitagliptin phosphate, a potent, orally bioavailable and highly selective small molecule DPP-IV inhibitor was approved by the FDA as a novel drug for the treatment of type 2 diabetes .

Food-derived Peptides

Recent investigations have focused on food-derived peptides as novel natural inhibitors of DPP-IV . This study aimed to optimize fast, sensitive, and cost-effective DPP-IV assays in situ on human intestinal Caco-2 cells and ex vivo on human serum .

Anti-diabetic Activity

The anti-diabetic activity of DPP-IV-IN-2 is also noteworthy . The study showed that Lup1 and Soy1 inhibited DPP-IV in situ, with IC 50 values of 207.5 and 223.2 µM, respectively, and maintained their inhibitory activity ex vivo on circulating DPP-IV with a slightly lower potency .

Glucose Metabolism

DPP-IV-IN-2 plays a significant role in glucose metabolism . Dipeptidyl peptidase IV (DPP-IV)/CD26 is a cell surface ectoenzyme that cleaves dipeptides from the N-terminus of polypeptides in which proline is at the penultimate position .

Inhibitory Mechanisms

The inhibitory mechanisms of DPP-IV-IN-2 were explored by molecular docking . The study showed that the formation of strong non-bonding interactions with the core residues from the pocket of DPP-IV (such as ARG358, PHE357, GLU205, TYR662, TYR547, and TYR666) might primarily account for the DPP-IV inhibitory activity of two identified peptides .

Functional Food Ingredients

The two novel DPP-IV inhibitory peptides rapidly identified in this study can be used as functional food ingredients for the control of diabetes .

Mecanismo De Acción

Target of Action

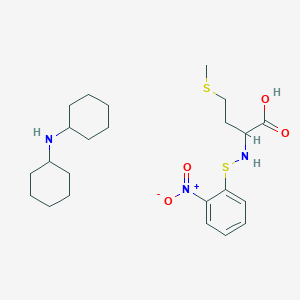

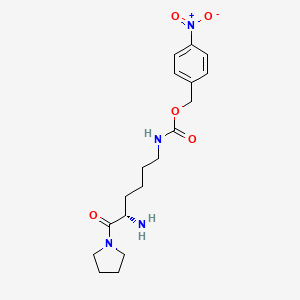

DPP-IV-IN-2, also known as (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate or h-lys[z(4-no2)]-pyrrolidide, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts its actions through an anchored transmembrane molecule and a soluble circulating protein .

Mode of Action

DPP-IV-IN-2 inhibits the DPP-4 enzyme, which prolongs the action of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones increase insulin secretion and decrease glucagon secretion, which also decreases hepatic glucose production .

Biochemical Pathways

The inhibition of DPP-4 by DPP-IV-IN-2 affects the incretin system, which plays a crucial role in glucose homeostasis . The incretin hormones GLP-1 and GIP are released in response to nutrient ingestion and stimulate insulin secretion. By inhibiting DPP-4, DPP-IV-IN-2 prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .

Result of Action

The inhibition of DPP-4 by DPP-IV-IN-2 results in increased levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and decreased hepatic glucose production . This ultimately leads to a reduction in blood glucose levels, making DPP-IV-IN-2 a potential therapeutic agent for the treatment of type 2 diabetes mellitus .

Safety and Hazards

Direcciones Futuras

The future of DPP-IV inhibitors like “Dpp-IV-IN-2” is being discussed in the context of type 2 diabetes management. Although they present an excellent safety profile, they lack the cardiorenal benefits and weight-loss effects of the newer antidiabetic agents . Future research should clarify the reasons behind the contradictory findings between human and animal studies on cardiorenal effects of the class and identify subgroups of patients who would derive most benefit with DPP-IV inhibitor treatment .

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSCRZHYWLSPQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

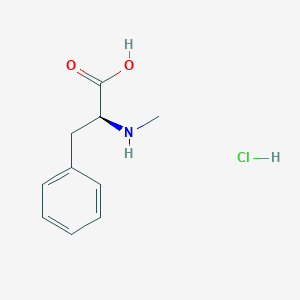

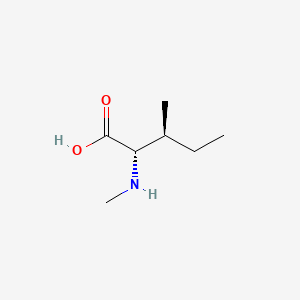

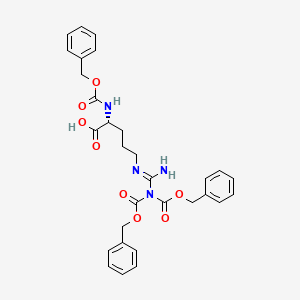

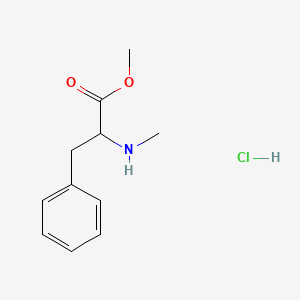

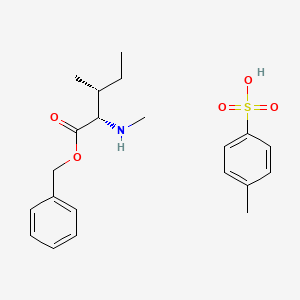

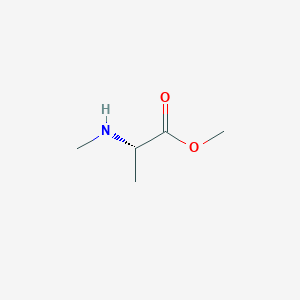

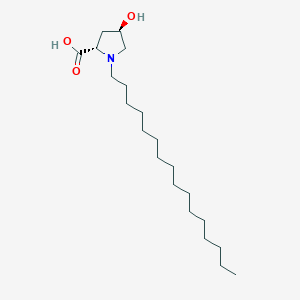

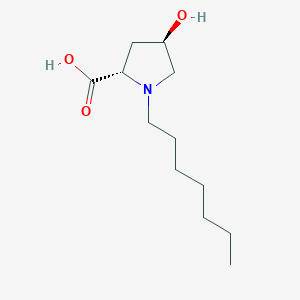

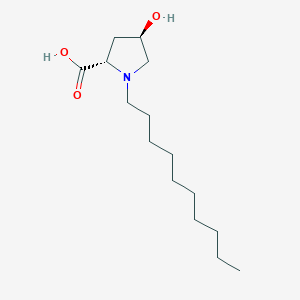

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.